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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B6274960 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the TEAD inhibitor (R)-VT104 against other alternatives, supported by

experimental data from published research. All quantitative data is summarized in structured

tables, with detailed methodologies provided for key experiments. Signaling pathways and

experimental workflows are visualized to facilitate understanding.

(R)-VT104 is a potent and orally active small molecule inhibitor of the TEA Domain (TEAD)

family of transcription factors.[1][2] It functions by binding to the central lipid pocket of TEAD

proteins, thereby preventing their auto-palmitoylation.[1][3] This post-translational modification

is essential for the interaction between TEAD and its co-activators, YAP and TAZ, which are the

downstream effectors of the Hippo signaling pathway.[1] By disrupting the YAP/TAZ-TEAD

interaction, (R)-VT104 effectively suppresses the transcription of pro-proliferative and anti-

apoptotic genes, demonstrating significant anti-tumor activity in preclinical models, particularly

in cancers with a dysregulated Hippo pathway, such as NF2-deficient mesothelioma.

Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of (R)-VT104 in

comparison to other TEAD inhibitors based on published findings.

Table 1: In Vitro Anti-Proliferative Activity of TEAD
Inhibitors
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Compound Cell Line NF2 Status GI50 (nM) Reference

(R)-VT104

(VT104)
NCI-H226 Deficient 16

NCI-H2373 Mutant 26

NCI-H2052 Mutant 33

ACC-MESO-1 Unknown 20

ZL34 Unknown 46

VT103 NCI-H226 Deficient >3000 Tang et al., 2021

NCI-H2373 Mutant 114 Tang et al., 2021

VT107 NCI-H226 Deficient 2.5 Tang et al., 2021

NCI-H2373 Mutant 8.2 Tang et al., 2021

Table 2: In Vivo Anti-Tumor Efficacy of TEAD Inhibitors
in Mesothelioma Xenograft Models

Compound Model Dosing
Tumor Growth
Inhibition (TGI)

Reference

(R)-VT104

(VT104)
NCI-H226 CDX

1 mg/kg, p.o.,

daily
87.12%

NCI-H226 CDX
3 mg/kg, p.o.,

daily

102.49%

(regression)

NCI-H226 CDX
10 mg/kg, p.o.,

daily

103.67%

(regression)

VT103 NCI-H226 CDX
10 mg/kg, p.o.,

daily
98.7% Tang et al., 2021

NCI-H2373-Tu-

P2 CDX

10 mg/kg, p.o.,

daily
96.2% Tang et al., 2021
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Table 3: Pharmacokinetic Properties of TEAD Inhibitors
in Mice

Compound Dose
Bioavailability
(F)

Half-life (T1/2) Reference

(R)-VT104

(VT104)
10 mg/kg, p.o. 78% 24.2 hours

VT103 7 mg/kg, p.o. 75% 12.8 hours Tang et al., 2021

VT107 10 mg/kg, p.o. 85% 20.5 hours Tang et al., 2021

Signaling Pathway and Mechanism of Action
The diagram below illustrates the Hippo signaling pathway and the mechanism by which (R)-
VT104 inhibits TEAD function. In a dysregulated Hippo pathway, YAP/TAZ translocates to the

nucleus and binds to TEAD, promoting the transcription of genes that drive cell proliferation.

(R)-VT104 blocks the essential auto-palmitoylation of TEAD, preventing its association with

YAP/TAZ and thereby inhibiting downstream signaling.
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Caption: Mechanism of (R)-VT104 in the Hippo signaling pathway.
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Cell-Based TEAD Palmitoylation Assay
This assay is designed to measure the ability of a compound to inhibit the palmitoylation of

TEAD proteins within a cellular context.

HEK293T cells transfected with
Myc-TEAD expression plasmid

Treat cells with (R)-VT104 or control
and 100 µM alkyne palmitate for 20 hours

Lyse cells and immunoprecipitate
Myc-TEAD protein with anti-Myc antibody

Perform click chemistry reaction with biotin-azide

Detect palmitoylated TEAD via
streptavidin immunoblotting

Quantify inhibition of palmitoylation

Click to download full resolution via product page

Caption: Workflow for the cell-based TEAD palmitoylation assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b6274960?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6274960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid

expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 protein.

Compound Treatment: Transfected cells are treated with (R)-VT104 or a vehicle control

(DMSO) and 100 µM of alkyne palmitate for 20 hours.

Immunoprecipitation: Cells are lysed, and the Myc-TEAD protein is immunoprecipitated

using an anti-Myc antibody.

Click Chemistry: The immunoprecipitated TEAD is subjected to a click chemistry reaction

with biotin-azide, which covalently links biotin to the alkyne palmitate-modified TEAD.

Detection: Palmitoylated TEAD is detected by streptavidin immunoblotting, and total TEAD

levels are assessed using an anti-TEAD antibody for normalization.

In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of (R)-VT104 in a

mouse xenograft model of human mesothelioma.
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Implant NCI-H226 tumor cells
subcutaneously in immunodeficient mice

Allow tumors to reach a predetermined size

Randomize mice into treatment and control groups

Administer (R)-VT104 or vehicle control
orally on a daily schedule

Monitor tumor volume and animal body weight
twice weekly

Calculate Tumor Growth Inhibition (TGI)
at the end of the study

Click to download full resolution via product page

Caption: Workflow for the in vivo tumor xenograft efficacy study.

Methodology:

Cell Implantation: NCI-H226 human mesothelioma cells are implanted subcutaneously into

the flank of immunodeficient mice.

Tumor Establishment: Tumors are allowed to grow to a specified volume (e.g., 100-200

mm³).
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Treatment: Mice are randomized into groups and treated daily via oral gavage with (R)-
VT104 formulated in a vehicle solution (e.g., 5% DMSO + 10% Solutol + 85% D5W) at

specified doses. A control group receives the vehicle alone.

Monitoring: Tumor volume and animal body weight are measured twice weekly to assess

efficacy and toxicity.

Endpoint Analysis: At the conclusion of the study, Tumor Growth Inhibition (TGI) is calculated

to determine the anti-tumor activity of the compound.

Cell Proliferation Assay
This assay is used to determine the concentration of a compound that inhibits cell growth by

50% (GI50).

Methodology:

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density.

Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., a

10-point, threefold serial dilution starting from 3 µM) for a specified period (e.g., 72 hours).

Viability Measurement: Cell viability is measured using a commercially available kit, such as

the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an

indicator of metabolically active cells.

Data Analysis: Dose-response curves are generated, and the GI50 values are calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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